2,3-二甲基苯-1,4-二胺

描述

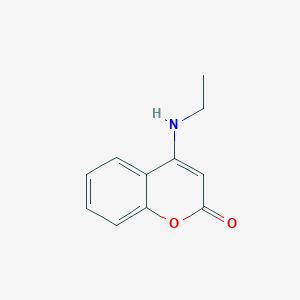

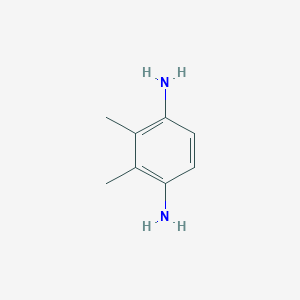

2,3-Dimethylbenzene-1,4-diamine, also known as o-Tolidine, is an organic compound with the molecular formula C8H12N2 . It is a derivative of benzene, carrying two methyl groups at the 2nd and 3rd positions and two amino groups at the 1st and 4th positions .

Molecular Structure Analysis

The molecular weight of 2,3-Dimethylbenzene-1,4-diamine is 136.2 . Its IUPAC name is 2,3-dimethyl-1,4-benzenediamine and its InChI code is 1S/C8H12N2/c1-5-6(2)8(10)4-3-7(5)9/h3-4H,9-10H2,1-2H3 .Physical And Chemical Properties Analysis

2,3-Dimethylbenzene-1,4-diamine is a powder with a melting point of 102-104 degrees Celsius . It is stored at a temperature of 4 degrees Celsius .科学研究应用

聚合物材料的合成

2,3-二甲基苯-1,4-二胺: 由于其二胺官能团,被用于合成各种聚合物材料。它可以作为单体,与环氧化合物或酸酐反应形成聚酰胺或聚酰亚胺,这些聚合物以其热稳定性和机械强度而闻名。 这些聚合物用于航空航天、汽车和电子工业的高性能材料 .

环氧树脂的生产

该化合物用作环氧树脂的固化剂。胺基与环氧基反应,形成交联网络,从而产生坚硬耐用的材料。 用二胺(如2,3-二甲基苯-1,4-二胺)固化的环氧树脂广泛用于涂料、粘合剂和复合材料 .

染料和颜料制造

在染料工业中,2,3-二甲基苯-1,4-二胺是偶氮染料和颜料合成的前体。这些染料在染色纺织品、皮革和油墨方面有应用。 该化合物的结构允许形成具有各种生色团的复杂分子,这些生色团负责染料的颜色特性 .

药物研究

该二胺是合成活性药物成分 (API) 的药物研究中的一个构建块。 它的衍生物可以表现出生物活性,并被用于潜在的治疗应用,包括抗组胺药、抗真菌剂和心血管药物 .

农用化学品开发

2,3-二甲基苯-1,4-二胺: 也用于农用化学品的开发。 它可以被整合到杀虫剂和除草剂的分子结构中,增强其在保护作物免受害虫和疾病方面的有效性 .

有机合成和催化

在有机化学中,该化合物用作各种合成反应的试剂和催化剂。它可以促进碳氮键的形成,这在构建复杂的

安全和危害

The compound is associated with several hazard statements including H302, H312, H315, H317, H319, H332, H335, and H412 . These codes indicate various hazards such as harmful if swallowed, harmful in contact with skin, causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, harmful if inhaled, may cause respiratory irritation, and harmful to aquatic life with long-lasting effects .

作用机制

Target of Action

Similar compounds, such as benzene derivatives, are known to interact with various biological targets, including enzymes and receptors .

Mode of Action

Benzene derivatives, which share a similar structure, are known to undergo electrophilic aromatic substitution . In this process, the compound forms a sigma-bond with the benzene ring, generating a positively charged intermediate . This intermediate then loses a proton, yielding a substituted benzene ring .

Biochemical Pathways

Benzene derivatives are known to participate in various biochemical reactions, including electrophilic aromatic substitution .

Result of Action

Similar compounds have been shown to have various biological effects, including cytotoxicity .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,3-Dimethylbenzene-1,4-diamine . These factors can include temperature, pH, and the presence of other substances.

生化分析

Biochemical Properties

2,3-Dimethylbenzene-1,4-diamine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with enzymes such as monoamine oxidases (MAOs) and diamine oxidases (DAOs). These enzymes catalyze the oxidative deamination of amines, leading to the formation of aldehydes and ammonia. The interaction between 2,3-Dimethylbenzene-1,4-diamine and these enzymes involves the binding of the amine groups to the active site of the enzyme, facilitating the deamination process .

Cellular Effects

2,3-Dimethylbenzene-1,4-diamine has been observed to influence various cellular processes. It can affect cell signaling pathways by interacting with receptors and enzymes involved in signal transduction. This compound has been shown to modulate gene expression by influencing transcription factors and other regulatory proteins. Additionally, 2,3-Dimethylbenzene-1,4-diamine can impact cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of metabolites and energy production .

Molecular Mechanism

The molecular mechanism of 2,3-Dimethylbenzene-1,4-diamine involves its interaction with biomolecules at the molecular level. This compound can bind to specific sites on enzymes, leading to either inhibition or activation of their catalytic activity. For example, 2,3-Dimethylbenzene-1,4-diamine can inhibit the activity of monoamine oxidases by binding to their active sites, preventing the oxidation of monoamines. Additionally, it can induce changes in gene expression by interacting with transcription factors and other DNA-binding proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,3-Dimethylbenzene-1,4-diamine have been studied over various time periods. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or extreme temperatures. Long-term studies have shown that 2,3-Dimethylbenzene-1,4-diamine can have sustained effects on cellular function, including prolonged changes in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of 2,3-Dimethylbenzene-1,4-diamine vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing enzyme activity and improving metabolic function. At high doses, 2,3-Dimethylbenzene-1,4-diamine can be toxic, leading to adverse effects such as oxidative stress, cellular damage, and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful .

Metabolic Pathways

2,3-Dimethylbenzene-1,4-diamine is involved in several metabolic pathways, primarily those related to the metabolism of amines. It interacts with enzymes such as monoamine oxidases and diamine oxidases, which catalyze the oxidative deamination of amines. This process results in the formation of aldehydes and ammonia, which are further metabolized by other enzymes. The involvement of 2,3-Dimethylbenzene-1,4-diamine in these pathways can influence metabolic flux and the levels of various metabolites .

Transport and Distribution

Within cells and tissues, 2,3-Dimethylbenzene-1,4-diamine is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters or passive diffusion. Once inside the cell, it can interact with binding proteins that facilitate its distribution to different cellular compartments. The localization and accumulation of 2,3-Dimethylbenzene-1,4-diamine within cells can affect its activity and function .

Subcellular Localization

The subcellular localization of 2,3-Dimethylbenzene-1,4-diamine is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The specific localization of 2,3-Dimethylbenzene-1,4-diamine within the cell can determine its role in various biochemical processes .

属性

IUPAC Name |

2,3-dimethylbenzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-5-6(2)8(10)4-3-7(5)9/h3-4H,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZVVXXLYQIFVCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10967559 | |

| Record name | 2,3-Dimethylbenzene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10967559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5306-96-7 | |

| Record name | 1,4-Diamino-2,3-dimethylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005306967 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dimethylbenzene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10967559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-DIAMINO-2,3-DIMETHYLBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9YZJ9FZY3D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

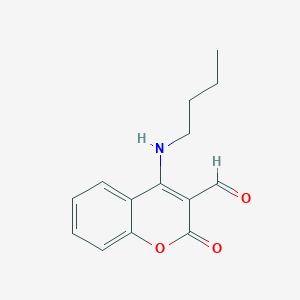

![4-[(2-Ethylphenyl)amino]-4-oxobutanoic acid](/img/structure/B184142.png)

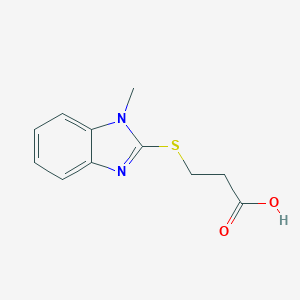

![[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]acetic acid](/img/structure/B184149.png)